3-(2-methoxybenzyl)-2-((2-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
Description
Properties
IUPAC Name |
3-[(2-methoxyphenyl)methyl]-2-[(2-methylphenyl)methylsulfanyl]-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O2S/c1-19-10-6-7-14-22(19)18-34-28-30-25-23(20-11-4-3-5-12-20)16-29-26(25)27(32)31(28)17-21-13-8-9-15-24(21)33-2/h3-16,29H,17-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJDRWWGUSMCGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4OC)NC=C3C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis
The compound’s 2-methoxybenzyl and 2-methylbenzylthio groups differentiate it from analogs. For example:
- 2-(4-Methoxyphenyl)pyrrolo[2,1-d]pyrido[2,3-c][1,5]-thiazepin-3(2H)-one (Molecules 2003): This analog replaces the benzylthio group with a pyrido-thiazepinone ring and lacks the 7-phenyl substituent.
- BP 14274 (4-(2-Methoxyphenyl)-1,3-dimethyl-6-(4-methylbenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione): Shares the 2-methoxyphenyl group but includes a tetrahydro-pyrrolopyrimidine core instead of a planar pyrrolo[3,2-d]pyrimidinone. The 4-methylbenzyl substituent in BP 14274 may confer different lipophilicity compared to the target compound’s 2-methylbenzylthio group .
Data Table: Key Structural and Hypothetical Properties
Research Findings and Hypotheses
- Electronic Effects: The electron-donating methoxy group in the 2-methoxybenzyl substituent could increase electron density in the core, influencing binding to kinase ATP pockets.
- Synthetic Challenges : Introducing the 2-methylbenzylthio group may require specialized thiolation reagents (e.g., Lawesson’s reagent) or protecting-group strategies, as described in Molecules 2003 for analogous thioether formations .
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